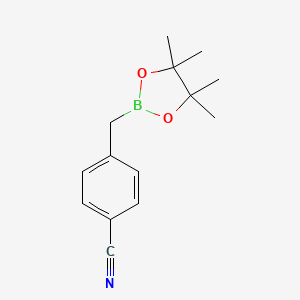

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile (TMB) is an organic compound that has been studied for its potential applications in scientific research. TMB has been found to be a useful reagent for the synthesis of a variety of compounds, and its mechanism of action has been explored in the context of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Characterization

- The compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were synthesized and characterized using spectroscopic methods (FT-IR, NMR, MS), and their structures were confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations aligned well with empirical data, providing insights into molecular structures and vibrational properties (Wu et al., 2021).

Crystal Structure and DFT Study

- Similar boric acid ester intermediates, featuring benzene rings, were studied for their structural properties. The study included FTIR, NMR, and mass spectrometry for structural confirmation, X-ray diffraction for crystallographic analysis, and DFT calculations to predict molecular structures and physicochemical properties. This comprehensive approach ensures a thorough understanding of the compounds' characteristics (Huang et al., 2021).

Borylation Methods

- A study focused on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, showcasing a method more effective in borylation of arylbromides bearing sulfonyl groups than conventional methods (Takagi & Yamakawa, 2013).

Application in Detection and Imaging

Fluorescence Probes for Hydrogen Peroxide Detection

- A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2). Different probes exhibited varying responses based on their molecular structure, highlighting the importance of molecular design in sensor applications (Lampard et al., 2018).

Deboration Reaction for Hydrogen Peroxide Vapor Detection

- A study introduced functional groups to boron esters to enhance their oxidation by H2O2, resulting in fast deboronation and highly sensitive detection of H2O2 vapor. The work indicates the potential of such systems in detecting peroxide-based explosives (Fu et al., 2016).

Benzoyl Peroxide Detection in Real Samples and Imaging

- A near-infrared fluorescence off-on probe was developed, showcasing high selectivity and sensitivity for benzoyl peroxide detection in real samples and imaging in living cells and zebrafish. This exemplifies the potential of such probes in biological and environmental monitoring (Tian et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNNFFDCOHDYJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452228 |

Source

|

| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-43-2 |

Source

|

| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)